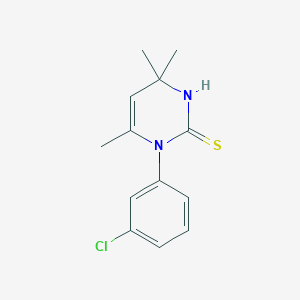
2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in DNA replication and repair. In addition, it may interfere with the function of proteins involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the replication of viruses and bacteria. In addition, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- in lab experiments include its high purity, stability, and ease of synthesis. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research involving 2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-. One potential area of investigation is the development of new derivatives of this compound that exhibit improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, more research is needed to explore the potential applications of this compound in the field of materials science.
Méthodes De Synthèse
The synthesis of 2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- can be achieved using different methods. One of the most common methods involves the reaction of 1,3-dimethylbarbituric acid with m-chlorobenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to reflux for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its antitumor, antiviral, and antibacterial properties. In addition, it has been found to exhibit neuroprotective and anti-inflammatory effects. In the field of materials science, this compound has been used as a precursor for the synthesis of various metal complexes.
Propriétés
Numéro CAS |
37489-49-9 |
|---|---|
Nom du produit |
2(1H)-Pyrimidinethione, 1-(m-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- |
Formule moléculaire |
C13H15ClN2S |
Poids moléculaire |
266.79 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H15ClN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-5-10(14)7-11/h4-8H,1-3H3,(H,15,17) |
Clé InChI |
HSKCSMAIVPLPLJ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(N=C(N1C2=CC(=CC=C2)Cl)S)(C)C |
SMILES |
CC1=CC(NC(=S)N1C2=CC(=CC=C2)Cl)(C)C |
SMILES canonique |
CC1=CC(NC(=S)N1C2=CC(=CC=C2)Cl)(C)C |
Autres numéros CAS |
37489-49-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



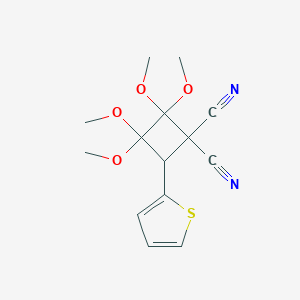
![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
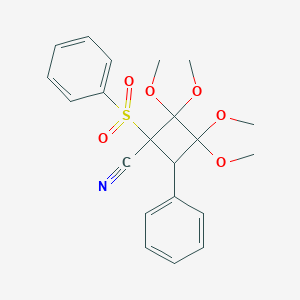
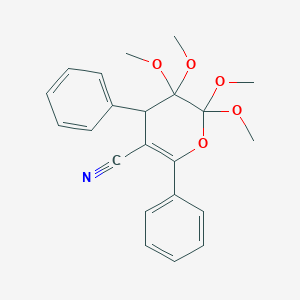
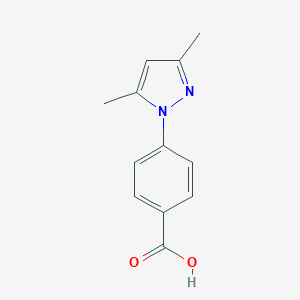
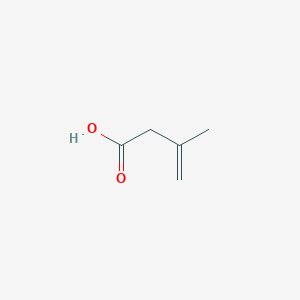


![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)

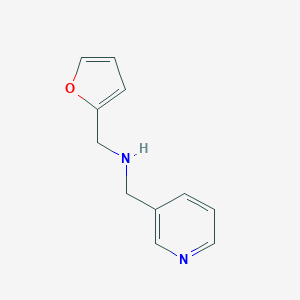
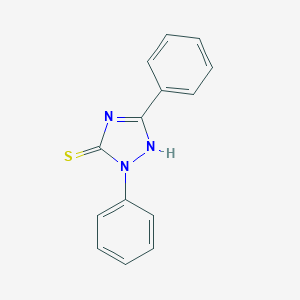
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)